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Compound of Interest

Compound Name: 5-Nitrobenzo[d]isoxazol-3-ol

Cat. No.: B1601002

An In-depth Technical Guide to 5-Nitrobenzo[d]isoxazol-3-ol and Related Compounds:
Synthesis, Biological Activity, and Therapeutic Potential

Introduction

The benzo[d]isoxazole scaffold is a prominent heterocyclic system recognized as a "privileged
structure” in medicinal chemistry. Its derivatives exhibit a wide array of biological activities,
making them attractive candidates for drug discovery and development.[1] This guide focuses
on a specific, functionally significant member of this family: 5-Nitrobenzo[d]isoxazol-3-ol, also
known as 5-nitro-1,2-benzisoxazol-3-ol. The presence of the electron-withdrawing nitro group
at the 5-position, combined with the hydroxyl group at the 3-position, imparts unique chemical
properties and a diverse pharmacological profile.

Compounds based on this core have demonstrated antimicrobial, antifungal, and anti-
inflammatory properties.[2][3] Furthermore, the broader benzisoxazole class has been
investigated for applications ranging from anticancer and neuroprotective agents to potent
enzyme inhibitors.[1][4][5] This guide offers a comprehensive review for researchers, scientists,
and drug development professionals, delving into the synthesis, characterization, structure-
activity relationships (SAR), and therapeutic applications of 5-Nitrobenzo[d]isoxazol-3-ol and
its analogs. We will explore the causality behind experimental choices and provide detailed
protocols to facilitate further research in this promising area of medicinal chemistry.

Physicochemical Properties

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1601002?utm_src=pdf-interest
https://www.benchchem.com/product/b1601002?utm_src=pdf-body
https://www.benchchem.com/pdf/Unraveling_the_Therapeutic_Potential_of_Benzo_d_isoxazole_Derivatives_A_Comparative_Overview.pdf
https://www.benchchem.com/product/b1601002?utm_src=pdf-body
https://www.lookchem.com/casno36238-80-9.html
https://ijpca.org/archive/volume/11/issue/4/article/22114
https://www.benchchem.com/pdf/Unraveling_the_Therapeutic_Potential_of_Benzo_d_isoxazole_Derivatives_A_Comparative_Overview.pdf
https://www.benchchem.com/pdf/The_Structure_Activity_Relationship_of_D_Amino_Acid_Oxidase_Inhibitors_A_Technical_Guide.pdf
https://pubmed.ncbi.nlm.nih.gov/25855505/
https://www.benchchem.com/product/b1601002?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1601002?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

A thorough understanding of the physicochemical properties of a lead compound is
fundamental for drug design and development. These parameters influence solubility,
permeability, and metabolic stability, which are critical for bioavailability and efficacy.

Property Value Source
Molecular Formula C7HaN204 [6]
Molecular Weight 180.12 g/mol [6]
IUPAC Name 5-nitro-1,2-benzoxazol-3-one [2]
Synonyms 5-nitro-1,2-benzisoxazol-3-ol [2]

CAS Number 36238-80-9 [7]
Physical Form Solid

Storage 2-8°C, Sealed in dry conditions  [6]
Purity (Typical) 95-97% [6]

Synthesis and Characterization

The synthesis of the benzo[d]isoxazole core is a well-established process in organic chemistry.
One of the most common and effective methods for creating substituted isoxazoles is through a
1,3-dipolar cycloaddition reaction.[5][8] This reaction typically involves the in situ generation of
a nitrile oxide from an aldoxime, which then reacts with a suitable dipolarophile.

For the synthesis of 5,6-dihydro-4H-benzo[d]isoxazol-7-one derivatives, a related strategy
involves the 1,3-dipolar cycloaddition of nitriloxides with 2-bromocyclohex-2-enones.[5] This
highlights the versatility of the cycloaddition approach for constructing the core bicyclic system.
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General Synthesis via 1,3-Dipolar Cycloaddition
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Caption: General workflow for synthesizing isoxazole derivatives.
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Experimental Protocol: Synthesis of 5-Substituted 3-(3-
D-glycopyranosyl)isoxazoles

The following protocol is adapted from a general procedure for 1,3-dipolar cycloaddition to
synthesize isoxazole derivatives, which can be modified for the synthesis of benzo[d]isoxazole
analogs.[9]

Reagents & Materials:

Appropriately substituted aldoxime (starting material)

o Alkene or alkyne (dipolarophile)

e N-Chlorosuccinimide (NCS)

o Triethylamine (EtsN)

¢ Dichloromethane (CH2Cl2)

« Silica gel for column chromatography

» Ethyl acetate (EtOAc) and hexane for chromatography
Procedure:

o Dissolve the aldoxime (1.0 equivalent) and the alkene/alkyne (2.0 equivalents) in anhydrous
CH2Cla.

¢ Add N-Chlorosuccinimide (NCS) (1.1 equivalents) to the solution in a single portion.
e Stir the mixture at room temperature for 15 minutes.

e Slowly add a solution of triethylamine (EtsN) (1.5 equivalents) in CH2Clz dropwise over a
period of 30 minutes.

» Allow the reaction to stir at room temperature, monitoring its progress using Thin Layer
Chromatography (TLC).
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e Upon completion, dilute the reaction mixture with CH2Cl2 and wash sequentially with water
and brine.

» Dry the organic layer over anhydrous sodium sulfate (Na2SOa), filter, and concentrate under
reduced pressure.

 Purify the crude product by silica gel column chromatography using an appropriate eluent
system (e.g., a gradient of ethyl acetate in hexane) to yield the desired isoxazole product.[9]

Characterization: The structure and purity of the synthesized compounds are confirmed using
standard analytical techniques:

» Nuclear Magnetic Resonance (NMR): *H and 3C NMR spectroscopy are used to elucidate
the chemical structure, confirming the positions of substituents and the integrity of the
isoxazole ring.[10]

e Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to
confirm the molecular formula by providing an accurate mass of the molecular ion.[10]

« Infrared (IR) Spectroscopy: IR spectroscopy helps identify characteristic functional groups
present in the molecule, such as C=N, N-O, and hydroxyl groups.[10]

Biological Activities and Therapeutic Potential

The benzo[d]isoxazole scaffold is a versatile pharmacophore, and the introduction of a nitro
group often enhances or confers specific biological activities.

Antimicrobial and Antifungal Activity

5-Nitrobenzo[d]isoxazol-3-ol and its derivatives are recognized for their antimicrobial and
antifungal properties.[2] The presence of nitro and chloro groups on the phenyl ring of
isoxazole derivatives has been shown to enhance antibacterial activity against both gram-
positive and gram-negative microorganisms.[3] This broad-spectrum activity makes them
valuable as building blocks in the development of new anti-infective agents.[2] The mechanism
is often linked to the nitro group, which can be enzymatically reduced within microbial cells to
generate cytotoxic reactive nitrogen species, inducing oxidative stress.[11][12]
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Anti-inflammatory and Enzyme Inhibition

Certain isoxazole derivatives, such as valdecoxib, are known for their anti-inflammatory effects,
primarily through the inhibition of cyclooxygenase-2 (COX-2).[3] While the specific anti-
inflammatory mechanism of 5-Nitrobenzo[d]isoxazol-3-ol is less defined, it is a known area of
investigation for the isoxazole class.[3]

More specifically, the benzo[d]isoxazol-3-ol scaffold is a significant class of inhibitors for D-
amino acid oxidase (DAAQO).[4] DAAO is a key enzyme in the metabolism of D-serine, a co-
agonist of the NMDA receptor.[4] By inhibiting DAAO, these compounds can increase D-serine
levels in the brain, which is a therapeutic strategy for neurological disorders like schizophrenia.

[4]
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Caption: Inhibition of DAAO by benzo[d]isoxazol-3-ol derivatives.

Anticonvulsant Activity

Recent research has expanded the therapeutic potential of benzo[d]isoxazole derivatives to
include anticonvulsant activity. Novel hybrids incorporating the 6-halo-substituted
benzo[d]isoxazole moiety have been synthesized and evaluated as sodium channel blockers.
One potent compound demonstrated a protective index significantly higher than the reference
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drug phenytoin in maximal electroshock tests, indicating a promising avenue for epilepsy
treatment.[13]

Modulation of Protein Aggregation

Derivatives of the related 5-nitro-1,2-benzothiazol-3-amine have been identified as potent
inhibitors of a-synuclein and tau aggregation.[10] These proteins are implicated in
neurodegenerative diseases such as Parkinson's and Alzheimer's. The study identified 5-nitro-
1,2-benzothiazol-3-amine (5-NBA) as a promising lead for reducing the formation of toxic
protein oligomers and fibrils in a dose-dependent manner.[10] This suggests that the 5-nitro-
substituted benzisoxazole core could also be explored for similar anti-aggregation properties.

Structure-Activity Relationship (SAR)

The biological activity of benzo[d]isoxazole derivatives is highly dependent on the nature and
position of substituents on the aromatic ring.[4][14]

« Influence of Halogens: For DAAO inhibition, halogen substitution on the benzene ring
significantly impacts potency. The 5-chloro and 6-chloro derivatives of benzo[d]isoxazol-3-ol
are among the most potent compounds, suggesting that an electron-withdrawing group at
these positions is favorable for binding to the enzyme's active site.[4]

» Role of the Nitro Group: In anticancer studies, a 6-nitrobenzo[d]isoxazole derivative showed
significantly higher cytotoxicity against HCT-116 (colon) and MCF-7 (breast) cancer cell lines
compared to its non-nitrated or halogenated counterparts.[14] This underscores the potent
effect of the nitro group in enhancing specific biological activities.

e Substituents at C-3, C-4, and C-5: For allosteric ligands of the RORyt receptor, explorations
around the C-3, C-4, and C-5 positions of the isoxazole ring are crucial for improving potency
and specificity. The presence of a hydrogen bond-donating N-heterocycle at the C-5 position
was found to significantly increase potency by forming an additional polar interaction with the
protein backbone.[15]
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Key SAR Points on Benzo[d]isoxazole Core
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Caption: Structure-activity relationship summary for the benzo[d]isoxazole core.

Conclusion and Future Directions

5-Nitrobenzo[d]isoxazol-3-ol and its related compounds represent a versatile and potent
class of molecules with significant therapeutic potential. The core scaffold, decorated with the
influential nitro group, has demonstrated a wide spectrum of biological activities, including
antimicrobial, anti-inflammatory, anticonvulsant, and enzyme-inhibiting properties. The
established synthetic routes, particularly 1,3-dipolar cycloaddition, provide a robust platform for
generating diverse chemical libraries for further screening and optimization.

Future research should focus on several key areas:

o Lead Optimization: Leveraging the known SAR, targeted modifications can be made to
enhance potency against specific targets while improving pharmacokinetic profiles, such as
solubility and metabolic stability.

e Mechanism of Action Studies: While the role of the nitro group in oxidative stress is a
plausible mechanism for antimicrobial activity, further studies are needed to elucidate the
precise molecular targets for other observed effects, such as anticonvulsant and anti-
inflammatory actions.
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Exploration of New Therapeutic Areas: The demonstrated activity against protein
aggregation opens a promising new frontier for this chemical class in the context of
neurodegenerative diseases.

The rich chemistry and diverse pharmacology of 5-Nitrobenzo[d]isoxazol-3-ol and its analogs

ensure that they will remain an area of intense interest for medicinal chemists and drug

development professionals for the foreseeable future.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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